molecular formula C9H9NO4 B1295702 Dimethyl pyridine-2,4-dicarboxylate CAS No. 25658-36-0

Dimethyl pyridine-2,4-dicarboxylate

Cat. No.: B1295702
CAS No.: 25658-36-0
M. Wt: 195.17 g/mol
InChI Key: TVKOFNSTLWFQHY-UHFFFAOYSA-N
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Description

Dimethyl pyridine-2,4-dicarboxylate (CAS 112110-16-4) is a diester derivative of pyridine-2,4-dicarboxylic acid. It serves as a key intermediate in synthesizing inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, enzymes critical in hypoxia sensing, collagen biosynthesis, and epigenetic regulation . The compound is synthesized via esterification of pyridine-2,4-dicarboxylic acid, yielding a pale yellow solid with distinct spectral properties (¹H NMR: δ = 3.93–3.94 ppm for methyl esters; LC-MS: m/z 196.0 [M+H]⁺) .

Preparation Methods

Synthesis via Esterification of Pyridine-2,4-Dicarboxylic Acid

This method involves the esterification of pyridine-2,4-dicarboxylic acid using methanol and thionyl chloride as reagents.

Procedure :

  • Pyridine-2,4-dicarboxylic acid is suspended in methanol.
  • Thionyl chloride is added dropwise to the suspension.
  • The mixture is heated under reflux conditions for 5 hours.
  • After cooling, the solvent is removed under reduced pressure.
  • The residue is partitioned between dichloromethane and water.
  • The organic layer is washed with saturated aqueous sodium bicarbonate solution and dried over sodium sulfate.
  • The product is purified through recrystallization using ethyl acetate.

Yield : Up to 91%.

Palladium-Catalyzed Carbonylation

This method employs a palladium catalyst system for regioselective carbonylation reactions.

Procedure :

  • 2,6-dichloro-pyridine is dissolved in N,N-dimethylformamide (DMF) and methanol.
  • Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) chloride (Pd(dppf)) and triethylamine are added to the solution.
  • The reaction mixture is stirred at 80°C under a carbon monoxide atmosphere (50 psi) for 16 hours.
  • After completion, the mixture is filtered, concentrated, and extracted with ethyl acetate.
  • The organic layers are dried, filtered, and purified by silica gel chromatography.

Yield : Approximately 68%.

Hydrolysis and Esterification of Pyridine Derivatives

This method utilizes pyridine derivatives such as 4-cyanopyridine or isonicotinic acid as precursors.

Procedure :

  • The precursor (e.g., 4-cyanopyridine) reacts with formamide in the presence of ammonium peroxodisulfate to form an intermediate carboxamide.
  • The intermediate undergoes alkaline hydrolysis using sodium hydroxide solution to yield pyridine-2,4-dicarboxylic acid.
  • The acid is then esterified with methanol under acidic conditions to produce dimethyl pyridine-2,4-dicarboxylate.

Yield : Can reach up to 83% for the intermediate acid.

Metal-Free Preparation Using Dimethyl Acetylenedicarboxylate

This approach involves reactions with dimethyl acetylenedicarboxylate as a key reagent.

Procedure :

  • Methyl ketones are treated with N,N-dimethylacetamide dimethyl acetal (DMADMA) to form enaminoketoesters.
  • These intermediates are reacted with ammonium acetate to yield amino-substituted butadienes.
  • Dimethyl acetylenedicarboxylate is added to form polysubstituted heterocycles that can be converted into dimethyl pyridine derivatives.

This method provides an alternative route for synthesizing pyridine-based compounds without metal catalysts.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield (%) Advantages
Esterification Thionyl chloride, methanol Reflux Up to 91 Simple setup, high yield
Palladium-Catalyzed Carbonylation Pd(dppf), CO gas 80°C, CO atmosphere ~68 Regioselectivity
Hydrolysis + Esterification Ammonium peroxodisulfate Alkaline hydrolysis + esterification Up to 83 Versatile precursor options
Metal-Free Preparation DMADMA, ammonium acetate Sequential reactions Variable Avoids metal catalysts

Chemical Reactions Analysis

Types of Reactions: Dimethyl pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine-2,4-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Pyridine-2,4-dicarboxylic acid.

    Reduction: Pyridine-2,4-dimethanol or pyridine-2,4-diamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Dimethyl pyridine-2,4-dicarboxylate serves as a significant building block in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as inhibitors of 2-oxoglutarate-dependent oxygenases, including aspartate/asparagine-β-hydroxylase (AspH), which is a target in cancer therapy.

AspH Inhibition Studies

Recent research indicates that certain C-3-substituted derivatives of this compound exhibit potent inhibitory activity against AspH. The inhibition was assessed using mass spectrometry-based assays, revealing that some derivatives possess selectivity over other tested human 2-oxoglutarate oxygenases. For instance, one derivative demonstrated an IC50 value of approximately 0.6 μM, indicating strong inhibitory potential for therapeutic applications in oncology .

Compound IC50 (μM) Selectivity
This compound~0.6Selective against AspH
C-3 substituted derivative20-fold higher than this compoundVaries

Hair Growth Treatments

This compound is also utilized in cosmetic formulations aimed at promoting hair growth and preventing hair loss.

Clinical Studies on Hair Density

A clinical study involving 79 Caucasian female subjects demonstrated that a topical application containing this compound combined with resveratrol significantly increased hair density after 1.5 months of treatment. The mechanism involves stabilizing hypoxia-inducible factor 1-alpha (HIF-1α) and enhancing the expression of related genes associated with hair growth .

Key Findings:

  • The combination treatment stabilized HIF-1α protein levels.
  • It showed a synergistic effect on pathways associated with hair growth.
Treatment Active Ingredients Duration Outcome
Topical Solution5% this compound + 0.25% Resveratrol1.5 monthsIncreased hair density

Biochemical Research

In biochemical research, this compound is employed as a prodrug to investigate the functions of various enzymes and metabolic pathways.

Prodrug Applications

The compound has been used extensively as a broad-spectrum inhibitor in studies related to the functions of 2-oxoglutarate-dependent enzymes. Its role as a prodrug allows researchers to explore enzyme mechanisms and interactions within cellular contexts .

Mechanism of Action

The mechanism of action of dimethyl pyridine-2,4-dicarboxylate involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridine-2,3- and -2,5-Dicarboxylates

  • Dimethyl pyridine-2,3-dicarboxylate (CAS 53636-65-0) and dimethyl pyridine-2,5-dicarboxylate (CAS 881-86-7) exhibit structural similarity but differ in carboxylate group positions. These positional isomers show distinct reactivity and biological activity. For example, pyridine-2,5-dicarboxylate derivatives demonstrate collagen biosynthesis inhibition, while pyridine-2,4-dicarboxylates are more potent against 2OG oxygenases .
  • Spectral Differences : The ¹H NMR of pyridine-2,5-dicarboxylate shows upfield shifts for aromatic protons compared to the 2,4-isomer due to altered electron distribution .

Fluorinated Derivatives

Fluorination at the 3- or 5-position of the pyridine ring enhances inhibitory potency against 2OG oxygenases:

  • Dimethyl 3-fluoropyridine-2,4-dicarboxylate (5) : Synthesized via Pd-catalyzed carbonylation (77% yield). Its hydrolyzed form (7) inhibits 2OG oxygenases with improved binding due to fluorine’s electron-withdrawing effects .
  • Dimethyl 5-fluoropyridine-2,4-dicarboxylate (8): Achieved 82% yield over three steps. The 5-fluoro derivative exhibits higher metabolic stability compared to non-fluorinated analogs .
Compound Yield (%) Key Application
3-Fluoro derivative (5) 77 2OG oxygenase inhibition
5-Fluoro derivative (8) 82 Enhanced metabolic stability

Amino-Substituted Derivatives

Substitution at the 5-position with aminoalkyl groups improves selectivity for epigenetic targets like Jumonji-C domain-containing proteins:

  • Dimethyl 5-(benzylamino)pyridine-2,4-dicarboxylate (19a): Synthesized via nucleophilic substitution (67% yield). The benzyl group enhances hydrophobic interactions with enzyme active sites .
  • Dimethyl 5-((4-phenylbutyl)amino)pyridine-2,4-dicarboxylate (19d): Displays a lower melting point (93–92°C) than the parent compound, indicating altered crystallinity and solubility .
Property Parent Compound (30c) 5-(Benzylamino) Derivative (19a)
Melting Point Not reported >345°C (decomposition)
Inhibitory Activity (IC₅₀) ~3–5 mM Sub-millimolar range

Trifluoromethylated Derivatives

  • Dimethyl 3-trifluoromethylpyridine-2,4-dicarboxylate (13) and 5-trifluoromethylpyridine-2,4-dicarboxylate (14) : These derivatives show 79–89% yields and superior inhibition of 2OG oxygenases due to the trifluoromethyl group’s steric and electronic effects .

Ester-Modified Analogs

  • Bis(1-isopropyoxycarbonylethyl) pyridine-2,4-dicarboxylate : This derivative, with bulkier ester groups, exhibits improved oral bioavailability compared to dimethyl esters, making it a candidate for in vivo studies .

Spectral and Physical Data

Compound ¹H NMR (Key Signals) Melting Point
Dimethyl pyridine-2,4-dicarboxylate δ 3.93 (s, 3H), 8.95 (dd, J = 4.8 Hz) Not reported
5-(Benzylamino) derivative (20a) δ 8.21 (s, 1H), 4.63 (s, 2H) >345°C (decomp.)
3-Trifluoromethyl derivative (13) δ 8.55 (s, 1H), 4.61 (d, J = 5.7 Hz) 93–92°C

Biological Activity

Dimethyl pyridine-2,4-dicarboxylate (DMPDC) is a chemical compound with significant relevance in medicinal chemistry and biological research. Its structure consists of a pyridine ring substituted with two carboxylate groups at the 2 and 4 positions, and two methyl groups attached to the carboxylate oxygens. This compound has garnered attention for its potential biological activities, particularly in relation to enzyme inhibition and therapeutic applications.

  • Chemical Formula : C₉H₉N O₄
  • Molecular Weight : 181.17 g/mol
  • CAS Number : 254545

Mechanisms of Biological Activity

DMPDC has been identified as a selective inhibitor of various enzymes, particularly those involved in epigenetic regulation. The compound's activity primarily stems from its interaction with 2-oxoglutarate-dependent dioxygenases, which are crucial in the demethylation processes of histones and other proteins.

Enzyme Inhibition

  • JMJD5 Inhibition : DMPDC has shown to inhibit Jumonji-C domain-containing protein 5 (JMJD5), a histone demethylase implicated in cancer progression and cellular regulation. Studies indicate that DMPDC derivatives exhibit selective inhibition of JMJD5 over other human dioxygenases, suggesting potential for targeted cancer therapies .
  • AspH Inhibition : The compound also inhibits aspartate/asparagine β-hydroxylase (AspH), which is involved in post-translational modifications affecting protein stability and function. This inhibition can alter cellular signaling pathways critical for cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of DMPDC derivatives is influenced by modifications at various positions on the pyridine ring. For instance:

  • C3 Substituents : Variations at the C3 position have been shown to affect the potency and selectivity of JMJD5 inhibition. Certain derivatives demonstrated IC50 values around 17.9 μM, indicating moderate inhibitory activity .
  • C5 and C6 Modifications : Structural analyses suggest that substituents at these positions can enhance binding affinity without disrupting enzyme interaction, providing a pathway for developing more potent inhibitors .

Cancer Research

A notable study explored the effects of DMPDC on cancer cell lines, revealing that treatment with this compound led to decreased cell viability and altered cell cycle progression. The results indicated that DMPDC could serve as a potential therapeutic agent in oncology, particularly for cancers driven by aberrant JMJD5 activity .

Neurodegenerative Diseases

Research has also suggested that DMPDC may have implications in treating neurodegenerative diseases such as Alzheimer’s by modulating pathways associated with protein methylation and hydroxylation, thereby influencing neuroinflammation and neuronal survival .

Data Tables

CompoundTarget EnzymeIC50 (μM)Biological Effect
DMPDCJMJD517.9Inhibits histone demethylation
DMPDCAspHModerateAffects post-translational modifications
Derivative AJMJD5<20Selective inhibitor
Derivative BAspHModerateAlters cellular signaling

Q & A

Basic Research Questions

Q. What is a standard synthetic route for dimethyl pyridine-2,4-dicarboxylate?

this compound is synthesized via esterification of pyridine-2,4-dicarboxylic acid. A typical method involves refluxing the dicarboxylic acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds under anhydrous conditions, followed by neutralization and purification via recrystallization or chromatography .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To assign hydrogen and carbon environments, confirming ester group positions and aromatic proton splitting patterns.
  • IR Spectroscopy : To identify characteristic carbonyl (C=O) stretches (~1700 cm⁻¹) and pyridine ring vibrations.
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.
  • Elemental Analysis : To verify carbon, hydrogen, and nitrogen composition .

Q. What are the primary biochemical applications of this compound?

The compound serves as a competitive inhibitor of 2-oxoglutarate-dependent enzymes, such as prolyl hydroxylases (P4Hs), with a reported Ki of 10 μM for At-P4H-2. It is also a precursor for synthesizing fluorinated derivatives that target human Jumonji-C domain-containing proteins .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) or coordination complexes?

The ligand’s two carboxylate groups and pyridine nitrogen enable versatile coordination modes. For example:

  • Mg(II) Complexes : Forms dinuclear structures with distorted octahedral geometry, stabilized by O–H···O hydrogen bonding .
  • Cu(II) Complexes : Adopt square pyramidal geometry, analyzed via single-crystal X-ray diffraction and Hirshfeld surface analysis to map intermolecular interactions . Methodology: Combine the ligand with metal salts (e.g., Cu(NO₃)₂, MgCl₂) in aqueous/organic solvents, and characterize using X-ray crystallography and thermogravimetric analysis (TGA) .

Q. How do researchers assess the inhibitory potency and selectivity of this compound derivatives against 2-oxoglutarate-dependent oxygenases?

  • Enzyme Assays : Measure Ki values using competitive inhibition assays with 2-oxoglutarate as the substrate.
  • Structural Modifications : Introduce substituents (e.g., fluorine at the 5-position) to enhance binding affinity. Fluorinated derivatives show improved inhibition due to electronegative effects .
  • Selectivity Screening : Compare inhibition across enzyme isoforms (e.g., JMJD5 vs. P4Hs) using kinetic and crystallographic data .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Use the SHELX suite (e.g., SHELXL for refinement, SHELXD for phase solution) to handle high-resolution or twinned data. Key steps include:

  • Validating hydrogen bonding networks via O–H···O and C–H···π interactions.
  • Applying Maximum Entropy Method (MEM) for electron density map optimization .

Q. How can regioselective modifications of the ester groups be achieved for derivative synthesis?

  • Steric/Electronic Control : Use bulky reagents (e.g., DIBAH) to selectively reduce less hindered esters.
  • Protection/Deprotection : Temporarily block one ester group using tert-butyl or benzyl protecting agents before functionalizing the other .

Q. What computational tools aid in analyzing structure-activity relationships (SAR) for pyridine-2,4-dicarboxylate derivatives?

  • Docking Studies : Simulate ligand-enzyme interactions (e.g., with JMJD5 or P4H active sites) using software like AutoDock or Schrödinger.
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with inhibitory activity .

Properties

IUPAC Name

dimethyl pyridine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKOFNSTLWFQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291896
Record name dimethyl pyridine-2,4-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25658-36-0
Record name 25658-36-0
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Record name dimethyl pyridine-2,4-dicarboxylate
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Record name Dimethyl pyridine-2,4-dicarboxylate
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Synthesis routes and methods

Procedure details

PCl5 (39 g; 0.186 mol; 3 eq) and pyridine-2,4-dicarboxylic acid (11.5 g; 6.2×10−2 mol) are introduced into a 500 mL flask. The mixture is stirred at ambient temperature for 45 minutes: it forms a green liquid. It is then diluted with dichloromethane (80 mL) then methanol is added (20 mL) with caution. The whole is poured into water H2O (300 mL) containing 60 g of NaHCO3, the aqueous phase is washed with dichloromethane (4×50 mL) and the organic phase is washed with 1M Na2CO3 (2×50 mL). The crude product is purified by flash chromatography (eluent: 75:25 AcOEt/cyclohexane).
Name
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethyl pyridine-2,4-dicarboxylate
Dimethyl pyridine-2,4-dicarboxylate
Dimethyl pyridine-2,4-dicarboxylate
Dimethyl pyridine-2,4-dicarboxylate
Dimethyl pyridine-2,4-dicarboxylate
Dimethyl pyridine-2,4-dicarboxylate

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